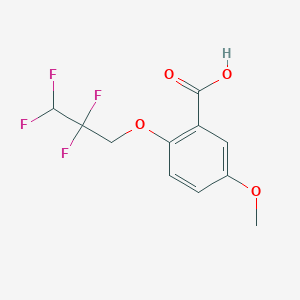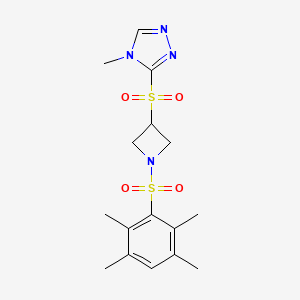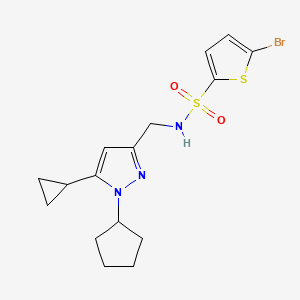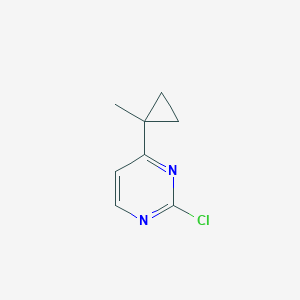
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is a chemical compound with the molecular formula C14H17NO2 . It is also known by its CAS number 71043-64-6 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H17NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the condensation of aniline with acetone . This reaction is facilitated by heterogeneous catalysis, using metal-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H17NO2) and its CAS number (71043-64-6) . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the synthesis of derivatives of 1,2-dihydroquinoline, which includes 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, showing promising antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis process involved spectral data and elemental analysis to characterize these compounds, indicating their potential in developing new antibacterial agents (Sri et al., 2014).
Antitrypanosomal Activity
This compound has been evaluated for its antitrypanosomal activity, showing significant in vitro efficacy against Trypanosoma brucei rhodesiense. Derivatives of this compound have demonstrated nanomolar IC50 values and high selectivity indexes, indicating their potential as trypanocidal agents. One particular study highlighted a derivative's ability to extend the lifespan of T. b. brucei-infected mice, suggesting its potential application in treating human African trypanosomiasis (Fotie et al., 2010).
Catalytic Synthesis
The compound has been used in the synthesis of 1,2-dihydroquinoline derivatives via catalytic reactions. One study described a mild and efficient process for synthesizing 2,2,4-trimethyl-1,2-dihydroquinolines using ytterbium(III) triflate as a catalyst in ionic liquids, highlighting the environmentally friendly nature of this method due to the ease of catalyst recovery and reuse (Li et al., 2006).
Environmental Impact and Material Science
Interestingly, this compound was identified as a cause for the blue discoloration of prehistoric lithic artifacts stored in a museum, attributed to its degradation from rubber stabilizers used in storage materials. This discovery underlines the compound's unexpected interactions and effects on cultural heritage materials, providing a unique insight into the challenges of materials science and conservation (Tapparo et al., 2011).
Zukünftige Richtungen
The future directions for the research and development of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” and its derivatives could include the development of more efficient and less hazardous synthesis methods . Additionally, further exploration of their pharmacological properties could lead to new therapeutic applications .
Wirkmechanismus
Target of Action
It’s known that dihydroquinolines and their derivatives, which include this compound, have a wide array of pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory effects .
Mode of Action
It’s known that dihydroquinolines and their derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
Given its pharmacological properties, it can be inferred that it may interact with various biochemical pathways related to inflammation, diabetes, malaria, and bacterial infections .
Result of Action
Given its pharmacological properties, it can be inferred that it may have a protective effect against various conditions such as bacterial infections, diabetes, malaria, and inflammation .
Eigenschaften
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJYLYRJOHRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2396528.png)
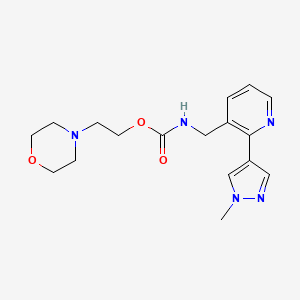
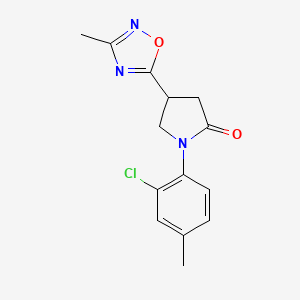

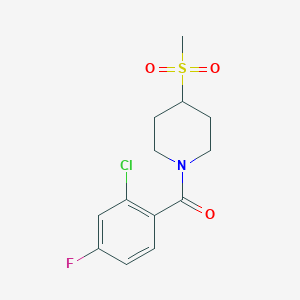
![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
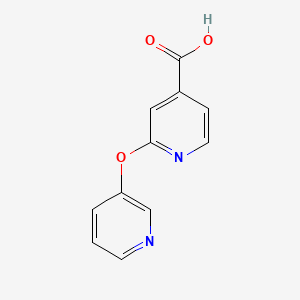
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
